molecular formula C18H20N2O B2939831 1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-77-8

1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No. B2939831
CAS RN: 887348-77-8
M. Wt: 280.371
InChI Key: DDSOKZPFZVUEOW-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a wide range of chemical reactions, largely due to the presence of the imidazole ring. This ring can act as both a nucleophile and an electrophile, allowing it to participate in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazole derivatives are solid at room temperature and are highly soluble in water and other polar solvents .

Scientific Research Applications

Catalysts for Chemical Reactions

Research has demonstrated the use of benzimidazole derivatives as effective catalysts in chemical reactions. For example, ruthenium(II) complexes incorporating N-heterocyclic carbene ligands derived from benzimidazole units have shown high efficiency in C-N bond formation via hydrogen-borrowing methodology under solvent-free conditions (Donthireddy et al., 2020). This research indicates the potential of benzimidazole-related compounds in catalyzing significant chemical transformations, which could be relevant for the synthesis or modification of complex organic molecules.

Antiviral and Antihypertensive Agents

Benzimidazole derivatives have been explored for their biological activity, including antiviral and antihypertensive effects. The discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives highlights the therapeutic potential of such compounds (Carini et al., 1991). Additionally, benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses, suggesting their application in antiviral therapies (Golankiewicz et al., 1995).

Corrosion Inhibition

The use of amino acid compounds derived from benzimidazole for corrosion inhibition on steel surfaces in acidic solutions has been studied, indicating the potential of benzimidazole derivatives in protecting metals from corrosion (Yadav et al., 2015). This application is essential for industries looking to extend the life of metal structures and components.

Nonlinear Optical (NLO) Materials

Benzimidazole compounds have also been investigated for their potential as nonlinear optical materials. Studies on benzimidazole-tethered oxazepine heterocyclic hybrids have revealed their good to excellent yields and their promising applications in NLO devices due to significant hyperpolarizability values (Almansour et al., 2016). Such materials are crucial for the development of optoelectronic devices.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are found in a variety of pharmaceutical drugs and have a wide range of biological activities, including antifungal, antibacterial, and antitumor activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in pharmaceuticals or other areas .

properties

IUPAC Name

1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-17(21)18-19-15-10-6-7-11-16(15)20(18)12-14-9-5-4-8-13(14)2/h4-11,17,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSOKZPFZVUEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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